An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloropropane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Dichloropropane (propylene dichloride). The information is presented to support research, development, and safety assessments involving this chlorinated organic compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided.
Physical Properties of 1,2-Dichloropropane
1,2-Dichloropropane is a colorless, flammable liquid with a characteristic sweet, chloroform-like odor.[1][2][3][4][5] It is moderately soluble in water and readily evaporates at room temperature.[1][2]
Quantitative Physical Properties
The key physical properties of 1,2-Dichloropropane are summarized in the table below.
| Property | Value | Units | References |
| Molecular Formula | C₃H₆Cl₂ | [2] | |
| Molecular Weight | 112.99 | g/mol | [6][7][8] |
| Appearance | Colorless liquid | [9][10] | |
| Odor | Chloroform-like, sweet | [1][2][9] | |
| Density | 1.156 | g/cm³ at 20°C | [2][9] |
| Boiling Point | 95 to 96 | °C at 760 mmHg | [2][9] |
| Melting Point | -100 | °C | [9] |
| Solubility in Water | 0.26 | g/100 mL at 20°C | [9] |
| Vapor Pressure | 40 | mmHg at 20°C | [6][9] |
| Vapor Density | 3.89 | (Air = 1) | [6][8] |
| Flash Point | 15 | °C (closed cup) | [6] |
| Autoignition Temperature | 557 | °C | [9] |
| Refractive Index | 1.438 - 1.440 | at 20°C | [2][8] |
| LogP (Octanol-Water Partition Coefficient) | 1.98 | [1] |
Chemical Properties of 1,2-Dichloropropane
1,2-Dichloropropane is a stable organic compound under dry conditions.[2] However, in the presence of moisture, it can decompose to release hydrogen chloride.[2] It is a flammable liquid, and its vapors can form explosive mixtures with air.[2] Combustion of 1,2-Dichloropropane can produce toxic gases such as hydrogen chloride and phosgene.[2]
Reactivity:
-
With Strong Oxidizers and Acids: Reacts with strong oxidizing agents and strong acids.[11]
-
With Metals: It can react with active metals. Its reaction with aluminum can be violent, particularly when confined, leading to a potential explosion.[2]
-
With Bases: Incompatible with strong bases.[11]
-
Other Incompatibilities: It can attack some forms of plastics, rubber, and coatings.[11]
Experimental Protocols
Detailed methodologies for determining key physical properties of 1,2-Dichloropropane are provided below. These protocols are based on standard laboratory techniques.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small sample of 1,2-Dichloropropane.
Apparatus:
-
Thiele tube
-
Thermometer (with a range appropriate for the expected boiling point of ~96°C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a few drops of 1,2-Dichloropropane into the small test tube.
-
Place the capillary tube, with its sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and attached test tube in the Thiele tube, ensuring the mineral oil level is above the sample.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.
Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of 1,2-Dichloropropane.
Apparatus:
-
Pycnometer (a specific gravity bottle with a known volume)
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Accurately weigh the empty, dry pycnometer on the analytical balance and record the mass (m1).[4][13]
-
Fill the pycnometer with 1,2-Dichloropropane, ensuring there are no air bubbles.
-
Insert the stopper, allowing any excess liquid to overflow through the capillary.
-
Carefully dry the exterior of the pycnometer.
-
Place the filled pycnometer in a constant temperature bath set to 20°C until thermal equilibrium is reached.
-
Remove the pycnometer from the bath, ensure it is dry, and weigh it. Record the mass (m2).
-
To determine the exact volume of the pycnometer, repeat steps 1-7 using distilled water (a liquid of known density at the given temperature). Record the mass of the pycnometer filled with water (m3).
-
Calculate the density of 1,2-Dichloropropane using the following formula: Density of 1,2-Dichloropropane = [(m2 - m1) / (m3 - m1)] * Density of water at 20°C
Determination of Aqueous Solubility (Shake-Flask Method)
This method is used to determine the solubility of 1,2-Dichloropropane in water.
Apparatus:
-
Glass-stoppered flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge (optional)
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)
Procedure:
-
Prepare several flasks containing a known volume of distilled water.
-
Add an excess amount of 1,2-Dichloropropane to each flask to create a saturated solution.
-
Seal the flasks and place them in a constant temperature shaker bath set at 20°C.
-
Agitate the flasks for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the flasks to stand in the constant temperature bath for a sufficient time to allow the undissolved 1,2-Dichloropropane to settle. Centrifugation can be used to aid separation.
-
Carefully withdraw a known volume of the aqueous layer (the supernatant).
-
Analyze the concentration of 1,2-Dichloropropane in the aqueous sample using a pre-calibrated Gas Chromatograph.[1]
-
The solubility is reported as the average concentration from the replicate flasks.
Metabolic Pathway of 1,2-Dichloropropane
The metabolism of 1,2-Dichloropropane is a critical aspect of its toxicology. A primary metabolic pathway involves conjugation with glutathione (B108866) (GSH), a key cellular antioxidant.[7][8][14] This process is generally considered a detoxification pathway, leading to the formation of more water-soluble metabolites that can be excreted from the body. The initial step can be catalyzed by cytochrome P450 enzymes, followed by conjugation with GSH, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[7][8][14] The resulting glutathione conjugate is further metabolized to mercapturic acids, which are then excreted in the urine.[8][9][15]
Caption: Metabolic pathway of 1,2-Dichloropropane via glutathione conjugation.
Safety and Handling
1,2-Dichloropropane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[10] It is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[15][16] Exposure can cause irritation to the eyes, skin, and respiratory tract.[10] Ingestion or inhalation of high concentrations can lead to central nervous system depression, as well as damage to the liver and kidneys.[10][15][16] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[6][10]
References
- 1. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 2. 1,2-Dichloropropane | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 1,2-Dichloropropane: metabolism and fate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. copland.udel.edu [copland.udel.edu]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. che.utah.edu [che.utah.edu]
- 14. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
